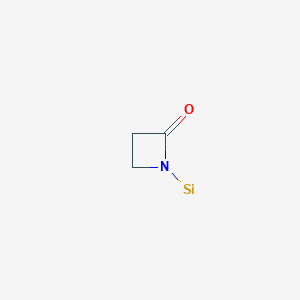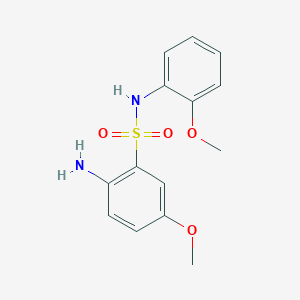
2-Amino-5-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This compound is characterized by the presence of an amino group, two methoxy groups, and a sulfonamide group attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyaniline with 5-methoxy-2-nitrobenzenesulfonyl chloride under basic conditions, followed by reduction of the nitro group to an amino group using a reducing agent such as iron powder or tin chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron powder (Fe) or tin chloride (SnCl2) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Amino-5-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial properties and interactions with biological systems.
Medicine: Investigated for its potential use as an antibacterial agent and its effects on bacterial cell growth.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide involves its interaction with bacterial enzymes. It acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the formation of folic acid, thereby inhibiting bacterial growth and replication.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5-methoxybenzenesulfonic acid
- 5-amino-2-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide
- 4-(2-Aminoethyl)benzenesulfonamide
Uniqueness
2-Amino-5-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide is unique due to the presence of both methoxy groups and the sulfonamide group, which contribute to its specific chemical properties and biological activity. Its structure allows for specific interactions with bacterial enzymes, making it a valuable compound in medicinal chemistry.
Propiedades
Número CAS |
406927-78-4 |
|---|---|
Fórmula molecular |
C14H16N2O4S |
Peso molecular |
308.35 g/mol |
Nombre IUPAC |
2-amino-5-methoxy-N-(2-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H16N2O4S/c1-19-10-7-8-11(15)14(9-10)21(17,18)16-12-5-3-4-6-13(12)20-2/h3-9,16H,15H2,1-2H3 |
Clave InChI |
MIZOYYBODFSZAX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)N)S(=O)(=O)NC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


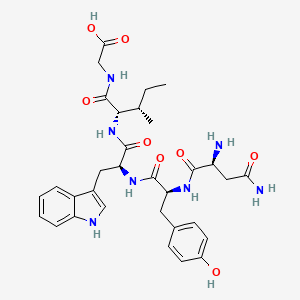
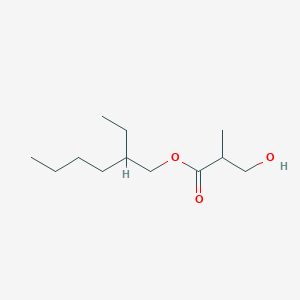
![1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl-](/img/structure/B14258445.png)
![2-Propanol, 1-[[(2-bromophenyl)methylene]amino]-](/img/structure/B14258448.png)
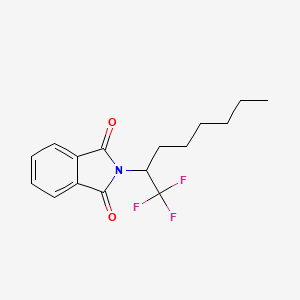
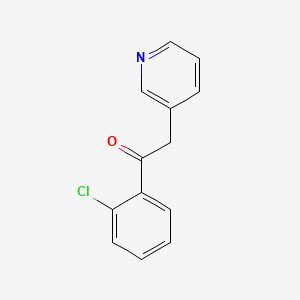
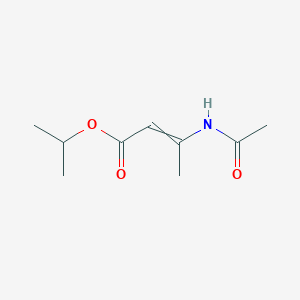

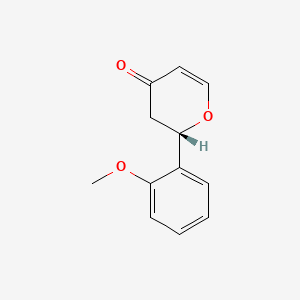
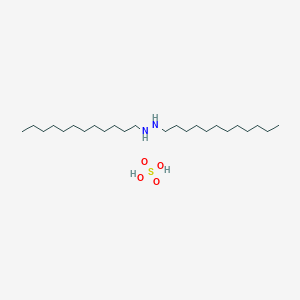
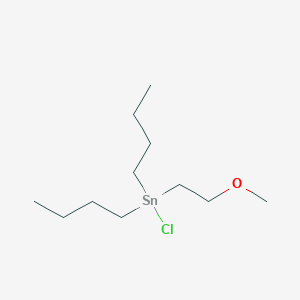
![5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14258490.png)
![N-(3-bromophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14258495.png)
